molecular formula C12H13N3O3 B14554711 N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine CAS No. 62202-12-4

N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine

Cat. No.: B14554711
CAS No.: 62202-12-4
M. Wt: 247.25 g/mol
InChI Key: VZENKRTVEJFSCF-UHFFFAOYSA-N
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Description

N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine is a complex organic compound with a unique structure that includes an ethoxyphenyl group, an imidazole ring, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an α-amino ketone and an oxime.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a substitution reaction, where an appropriate ethoxyphenyl halide reacts with the imidazole intermediate.

    Formation of the Hydroxylamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-Ethoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine is unique due to its combination of an ethoxyphenyl group, an imidazole ring, and a hydroxylamine moiety. This unique structure allows it to interact with a variety of molecular targets, making it versatile for different applications.

Properties

CAS No.

62202-12-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

N-[[3-(4-ethoxyphenyl)-1-oxidoimidazol-1-ium-4-yl]methylidene]hydroxylamine

InChI

InChI=1S/C12H13N3O3/c1-2-18-12-5-3-10(4-6-12)15-9-14(17)8-11(15)7-13-16/h3-9,16H,2H2,1H3

InChI Key

VZENKRTVEJFSCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=[N+](C=C2C=NO)[O-]

Origin of Product

United States

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